molecular formula C12H14O B13877989 3-(1-cyclopropylethyl)Benzaldehyde

3-(1-cyclopropylethyl)Benzaldehyde

Cat. No.: B13877989
M. Wt: 174.24 g/mol
InChI Key: XHYIFDWIQSEGEH-UHFFFAOYSA-N
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Description

3-(1-Cyclopropylethyl)Benzaldehyde is a benzaldehyde derivative featuring a cyclopropylethyl substituent at the meta position of the aromatic ring. The cyclopropyl group introduces steric strain and unique electronic effects due to its non-planar, strained ring structure. This compound is of interest in organic synthesis for applications such as pharmaceutical intermediates or flavor/fragrance precursors.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1-cyclopropylethyl)benzaldehyde

InChI

InChI=1S/C12H14O/c1-9(11-5-6-11)12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3

InChI Key

XHYIFDWIQSEGEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclopropylethyl)Benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with cyclopropylacetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. Another method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with benzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts acylation, and the application of oxidation agents like potassium permanganate or chromium trioxide, are common in industrial settings to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropylethyl)Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 3-(1-Cyclopropylethyl)Benzoic acid.

    Reduction: 3-(1-Cyclopropylethyl)Benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Cyclopropylethyl)Benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylethyl)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in many biochemical pathways and synthetic applications. The compound’s aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its behavior in different environments.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent at the meta position significantly influences the compound’s physical, chemical, and functional properties. Below is a comparison with key analogs:

Compound Name Substituent CAS Number Key Structural Feature
3-(1-Cyclopropylethyl)Benzaldehyde Cyclopropylethyl Not listed Strained cyclopropane ring; bulky substituent
3-Chlorobenzaldehyde Chloro 587-04-2 Electron-withdrawing group (Cl)
3-Nitrobenzaldehyde Nitro 99-61-6 Strong electron-withdrawing group (NO₂)
3-Phenyl-1-propanol Phenylpropanol Not listed Hydroxyl group; aromatic interaction effects

Key Observations:

  • Electronic Effects : The cyclopropylethyl group likely exhibits moderate electron-donating or -withdrawing behavior depending on conjugation with the aromatic ring. This contrasts with the strong electron-withdrawing effects of nitro (3-Nitrobenzaldehyde) or chloro (3-Chlorobenzaldehyde) groups, which deactivate the ring toward electrophilic substitution .

Physical Properties

Available data for analogs (extrapolated for this compound):

Property 3-Chlorobenzaldehyde 3-Nitrobenzaldehyde This compound (Inferred)
Boiling Point ~215°C (estimated) ~290°C Likely lower than nitro analog due to lack of polar groups
Solubility Low in water; soluble in organic solvents Similar solubility profile Moderate solubility in non-polar solvents
Reactivity Electrophilic substitution inhibited by Cl Nitro group directs meta substitution Cyclopropane may enhance ring strain, increasing reactivity

Volatility: Benzaldehyde derivatives with bulky substituents (e.g., 3-phenyl-1-propanol) exhibit suppressed volatility due to π-π interactions or steric effects, as seen in flavor release studies . The cyclopropylethyl group may similarly reduce volatility compared to unsubstituted benzaldehyde.

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